Pinaverium Impurity 4
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53251-94-8 |
|---|---|
Molecular Formula |
C26H41Br2NO4 |
Molecular Weight |
591.4 g/mol |
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium bromide |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1 |
InChI Key |
IKGXLCMLVINENI-QOXGANSBSA-M |
Isomeric SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Canonical SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Appearance |
Solid powder |
Other CAS No. |
53251-94-8 |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
59995-65-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide Dicetel Eldicet pinaverium pinaverium bromide |
Origin of Product |
United States |
Future Research Trajectories and Academic Perspectives
Elucidating Molecular Mechanisms in Understudied Physiological Contexts
Current understanding highlights pinaverium (B1222119) bromide's selective action on L-type calcium channels in GI smooth muscle. drugbank.compatsnap.compatsnap.com Future research aims to further elucidate the precise molecular interactions and downstream effects of pinaverium bromide in various physiological contexts beyond its primary GI application. This includes investigating its potential influence on other ion channels or signaling pathways that might be indirectly affected by calcium modulation or its quaternary ammonium (B1175870) structure. Studies could explore its effects on different cell types within the GI tract, such as interstitial cells of Cajal, which are crucial for gut motility, or enteric neurons. Furthermore, exploring its interaction with protein aggregation processes, as suggested by research into chaperone inhibitors, could uncover novel mechanistic insights in cellular contexts distinct from muscle contraction. ethz.ch
Exploring Novel Non-Gastrointestinal Applications
Given its mechanism as a calcium channel blocker and its quaternary ammonium structure, academic research is exploring potential applications of pinaverium bromide outside of traditional gastrointestinal indications. One promising area of investigation is its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria like Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. nih.gov Recent studies indicate that pinaverium bromide can rapidly kill planktonic bacterial cells and persister cells, and also exhibits biofilm inhibition and eradication activities. nih.gov The proposed mechanisms for these effects include disrupting the proton motive force and inducing reactive oxygen species in bacteria. nih.gov This suggests a potential for drug repurposing, although challenges related to systemic pharmacokinetics for such applications would need to be addressed. nih.gov Additionally, preliminary studies have explored its activity against Trypanosoma cruzi, the parasite causing Chagas disease, identifying it as a potential new chemotype for anti-T. cruzi agents, with its activity possibly linked to its calcium channel blocking properties. scielo.br
Advancements in Targeted Drug Delivery Technologies
Pinaverium bromide's poor oral absorption (typically 5-10%) and high polarity due to its quaternary ammonium group limit its systemic exposure and contribute to its GI selectivity. drugbank.comnih.gov However, for optimizing its delivery to specific sites within the colon for treating localized diseases like IBS or potentially for novel applications, targeted drug delivery systems are a significant area of research. asianjpr.comcore.ac.ukresearchgate.net Strategies being explored include coating tablets with pH-sensitive polymers that dissolve in the higher pH environment of the colon, or utilizing biodegradable polymers and timed-release systems. asianjpr.comcore.ac.ukresearchgate.netinnovationinfo.org Nanoparticle formulations are also being investigated to enhance targeted release and potentially reduce dosing frequency and side effects, particularly when pinaverium bromide is combined with other drugs like rifaximin (B1679331) for IBS treatment. ijrps.com
Research findings related to targeted delivery often involve in vitro dissolution studies to evaluate the release profile of pinaverium bromide from different formulations under varying pH conditions mimicking the GI tract.
Example Data from Research on Colon-Targeted Tablets:
| Formulation | Coating Polymer(s) | Drug Release at 18 hours (%) | Release Kinetics | Source |
| F6 | Ethyl cellulose (B213188), Eudragit | 98.45 | First Order | core.ac.uk |
| P4 | Guar gum, Xanthan gum, Locust bean gum | 98.73 | - | researchgate.net |
These studies demonstrate the potential of polymeric coatings to retard drug release in the upper GI tract and facilitate targeted delivery to the colon. core.ac.ukresearchgate.net
Comprehensive Studies of Mechanistic Drug-Drug Interactions
While clinical trials have generally indicated an absence of significant interactions between pinaverium bromide and certain drug classes like digitalis, oral anti-diabetics, insulin, oral anticoagulants, and heparin, more comprehensive mechanistic studies are warranted. aapharma.ca Research is needed to fully understand potential interactions, especially with drugs that affect gastrointestinal motility, absorption, or hepatic metabolism. patsnap.comnih.gov For instance, co-administration with anticholinergic drugs may enhance spasmolysis, while medications altering gastric pH could impact absorption. patsnap.comaapharma.ca Although pinaverium is considered to have low systemic absorption and excellent hepatobiliary excretion, the potential for drug-drug interactions, particularly in polymedicated patients or those with hepatic impairment, requires further investigation into the specific metabolic pathways and transporter interactions involved. drugbank.comnih.govnih.goviqpc.com Studies evaluating the compatibility of pinaverium bromide with other drugs in combined formulations, such as the combination with simethicone (B1680972) or rifaximin, are also crucial to ensure stability and efficacy. ijrps.comrevistagastroenterologiamexico.orgutrgv.eduelsevier.es Compatibility studies using techniques like thermal stressing and characterization have shown that pinaverium bromide can be compatible with rifaximin for nanoparticle formulations. ijrps.com
Development of Advanced Analytical Techniques for Research and Quality Control
The accurate determination of pinaverium bromide in various matrices is essential for pharmaceutical quality control, stability studies, pharmacokinetic analysis, and research into its degradation profile and impurity detection. scispace.comaxios-research.comsemanticscholar.orgsci-hub.se Ongoing research focuses on developing and validating advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) methods, particularly reversed-phase LC, are commonly employed and are being refined to improve sensitivity, specificity, and robustness. scispace.comsemanticscholar.orgufrgs.br Stability-indicating LC methods are crucial for detecting and quantifying degradation products, ensuring the quality and efficacy of pharmaceutical formulations over time. scispace.comsemanticscholar.orgufrgs.br Spectrophotometric methods, including UV spectrophotometry, are also being developed and validated for assay and dissolution studies. sci-hub.se Future research in this area will likely involve the development of even more sensitive and selective methods, potentially utilizing mass spectrometry or other hyphenated techniques, to support complex research studies, including the analysis of metabolites and impurities. axios-research.com
Research on analytical methods provides detailed validation data:
Example Data from LC Method Validation:
| Parameter | Value (LC Method) | Source |
| Linearity Range | 5-100 µg/mL | scispace.comufrgs.br |
| Correlation Coefficient (R²) | 0.9991 | scispace.comufrgs.br |
| LOD | 1.41 µg/mL | scispace.comufrgs.br |
| LOQ | 4.70 µg/mL | scispace.comufrgs.br |
| Intra-day Precision (RSD) | ≤ 1.38% | scispace.comufrgs.br |
| Inter-day Precision (RSD) | 1.26% (tablets) | scispace.com |
| Accuracy (Mean Recovery) | 100.68% | scispace.comufrgs.br |
These data highlight the reliability and suitability of validated analytical methods for the determination of pinaverium bromide. scispace.comufrgs.br
Investigating Structure-Activity Relationships for Derivative Design
Understanding the precise relationship between the chemical structure of pinaverium bromide and its pharmacological activity is crucial for the rational design of novel derivatives with potentially improved properties. Pinaverium is a quaternary ammonium derivative, and its activity as a calcium channel blocker with selectivity for GI smooth muscle is linked to its structure. nih.govmedtigo.com Research into structure-activity relationships (SAR) can help identify key structural features responsible for its efficacy, selectivity, and pharmacokinetic profile (e.g., low absorption). nih.goviqpc.com This knowledge can then be applied to design and synthesize new compounds with enhanced potency, altered tissue selectivity, improved stability, or modified absorption characteristics, potentially leading to new therapeutic agents for GI disorders or novel applications. Studies exploring the SAR of related quaternary ammonium compounds and calcium channel blockers can provide valuable insights for the design of pinaverium derivatives. nih.govscielo.brsemanticscholar.org
Q & A
Q. What are the key methodological considerations for synthesizing pinaverium bromide with high purity and yield?
Pinaverium bromide is synthesized via a two-step process:
- Step 1 : Reaction of dihydropyran, morpholinochloroethane hydrochloride, and sodium hydroxide hydrate under stirring until completion. The mixture is washed to pH 5–6 and concentrated under reduced pressure.
- Step 2 : Equimolar amounts of the intermediate and 1-bromo-2-bromomethyl-4,5-dimethoxybenzene are stirred in methyl ethyl ketone. The precipitate is washed with methyl ethyl ketone, yielding a white powder with 60% efficiency . Critical factors include pH control during washing, solvent selection (methyl ethyl ketone for high solubility), and purification via repeated solvent washes to remove unreacted intermediates.
Q. How is the crystal structure of pinaverium bromide characterized, and what are its implications for molecular stability?
The crystal structure (monoclinic, P2₁ symmetry) is determined via X-ray diffraction at 110 K. Key findings include:
- Two independent molecules per asymmetric unit, with one molecule showing disorder in the dimethyl bicycloheptane group (occupancy ratio 0.78:0.22) .
- Chair conformation of the piperidinium ring and half-boat conformation of the dimethylcyclohexene ring, stabilized by Br⁻ counterions.
- Absolute configuration confirmed via anomalous dispersion effects at Br sites . These structural insights inform stability studies, as conformational irregularities may influence binding to calcium channels.
Q. What in vitro models are suitable for assessing pinaverium bromide’s spasmolytic activity?
- Colonic smooth muscle strips : Isolated from animal models (e.g., restraint-stressed rats), these strips evaluate dose-dependent inhibition of spontaneous contractions. Pinaverium shows no significant difference in efficacy between longitudinal and circular muscle layers, suggesting broad spasmolytic action .
- Calcium flux assays : Use fluorescent dyes (e.g., Fluo-4) to measure intracellular Ca²⁺ changes in HEK293 cells expressing L-type calcium channels.
Advanced Research Questions
Q. How can researchers resolve contradictions in pinaverium bromide’s efficacy across different IBS subtypes?
Discrepancies in clinical outcomes (e.g., IBS-C vs. IBS-D) may arise from:
- Patient stratification : Ensure subgroup analysis based on Rome III/IV criteria and baseline motility profiles.
- Dosage optimization : Adjust doses for colonic vs. small intestinal targeting, as pinaverium’s hydrophobicity affects regional absorption .
- Combined metrics : Use composite endpoints (e.g., IBS-QOL scores, pain severity, and motility biomarkers) to capture multidimensional responses .
Q. What experimental strategies validate the bioequivalence of generic pinaverium bromide formulations?
A randomized, open-label, two-period crossover study design is recommended:
- Participants : Healthy adults under fasting/fed conditions to assess food effects on pharmacokinetics (Cₘₐₓ, AUC).
- Analytical methods : LC-MS/MS for quantifying plasma concentrations, with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Statistical criteria : 90% confidence intervals for geometric mean ratios (test/reference) must fall within 80–125% .
Q. How does conformational disorder in pinaverium bromide’s crystal structure impact its pharmacodynamic profile?
The disordered dimethyl bicycloheptane group (occupancy 0.78:0.22) introduces dynamic flexibility, which may:
- Enhance binding to heterogeneous calcium channel isoforms in intestinal smooth muscle.
- Reduce crystallization tendencies, improving solubility and bioavailability . Molecular dynamics simulations (e.g., Gaussian or AMBER) can model how conformational changes affect receptor interactions.
Q. What methodologies address batch-to-batch variability in pinaverium bromide synthesis?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization to control particle size distribution.
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology.
- Stability testing : Accelerated degradation studies (40°C/75% RH) identify impurity profiles linked to synthetic conditions .
Methodological Guidelines
Q. How should researchers design observational cohort studies to evaluate pinaverium bromide’s long-term safety?
- Inclusion criteria : Adults ≥18 years meeting Rome IV criteria, stratified by IBS subtype.
- Outcome measures : Adverse event rates, QoL scores (IBS-QOL), and motility biomarkers (e.g., colonic transit time).
- Bias mitigation : Use propensity score matching to adjust for confounding variables (e.g., diet, comorbidities) .
Q. What statistical approaches are recommended for analyzing contradictory in vivo and in vitro data?
Q. How can cryo-EM or NMR complement X-ray crystallography in studying pinaverium bromide’s mechanism?
- Cryo-EM : Resolve ligand-binding conformations in calcium channel complexes at near-atomic resolution.
- ¹H/¹³C NMR : Characterize solution-state dynamics of the disordered bicycloheptane group, correlating with membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
